2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine
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Overview
Description
2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.1189253 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosine Kinase Inhibitor Applications
AG-1478, a compound closely related to 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, has shown promising in vitro and in vivo antiproliferative activity. It is a potent tyrosine kinase inhibitor with broad biopharmaceutical activities. The study of AG-1478's UV-Vis absorption spectra in various solutions has been instrumental in understanding its spatial and temporal distribution, potentially aiding in determining its interaction targets (Khattab et al., 2016).
Optoelectronic Material Applications
Quinazoline derivatives have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including this compound, are valuable for the creation of novel optoelectronic materials. The incorporation of quinazoline into π-extended conjugated systems has shown significant potential in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).
Antimicrobial Agent Applications
Quinazoline derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties. Compounds like 3-(Aryl)-2-(2-chlorophenyl)-6-{2-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3yl)]ethyl}-3-hydroquinazolin-4-ones have shown excellent activity against several strains of bacteria, demonstrating the potential of quinazoline derivatives as antimicrobial agents (Desai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use as a pharmaceutical compound, given the presence of the quinazoline core, which is found in various drugs .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-3-22(4-2)18-14-10-6-8-12-16(14)20-17(21-18)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHJGMRJNLZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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